molecular formula C17H14N4O4S2 B284195 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No. B284195
M. Wt: 402.5 g/mol
InChI Key: BCAMLRBXXNPGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known as BCTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTB belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities.

Scientific Research Applications

4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties. 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to reduce inflammation in animal models of arthritis and inhibit angiogenesis in animal models of cancer.

Mechanism of Action

The mechanism of action of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood, but it has been suggested that it works by inhibiting the activity of a protein called TRPC3. TRPC3 is a calcium channel that plays a role in various cellular processes, including cell proliferation, migration, and apoptosis. By inhibiting the activity of TRPC3, 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide may be able to disrupt these processes and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of TRPC3, reduce inflammation, and inhibit angiogenesis. 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been found to induce apoptosis in cancer cells and inhibit their growth. In animal models, 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide in lab experiments is that it has been extensively studied and its properties are well understood. 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide. One area of research could focus on understanding the mechanism of action of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide in more detail. This could involve studying the interactions between 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide and TRPC3, as well as other cellular proteins and pathways that may be involved in its activity. Another area of research could focus on developing new therapeutic applications for 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide, such as in the treatment of other diseases besides cancer. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide and 2-aminothiazole with benzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. The yield of 4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide synthesis is typically around 60-70%.

properties

Molecular Formula

C17H14N4O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzamide

InChI

InChI=1S/C17H14N4O4S2/c22-15(12-4-2-1-3-5-12)20-16(23)19-13-6-8-14(9-7-13)27(24,25)21-17-18-10-11-26-17/h1-11H,(H,18,21)(H2,19,20,22,23)

InChI Key

BCAMLRBXXNPGPV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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